16,17-Dihydroheronamide C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

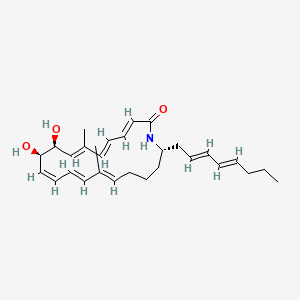

C29H41NO3 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(3E,5E,7E,9S,10R,11Z,13E,15E,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1 |

InChI Key |

SAMBOMHOYJPACQ-IXCISVSSSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C[C@@H]1CCC/C=C(/C=C/C=C\[C@H]([C@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |

Canonical SMILES |

CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Bioactivity of Heronamide C: A Technical Guide to the Structure Elucidation of 16,17-Dihydroheronamide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of 16,17-Dihydroheronamide C, a synthetic analog of the natural product Heronamide C. This molecule was strategically designed as a probe to investigate the mode of action of Heronamide C, a polyene macrolactam with notable biological activities. The elucidation of its structure is presented here through the lens of its chemical synthesis and spectroscopic confirmation.

Introduction

Heronamide C is a 20-membered polyene macrolactam that exhibits significant antifungal activity.[1] Its mode of action is believed to involve targeting membrane phospholipids that possess saturated hydrocarbon chains.[1] However, the inherent reactivity of the polyene system in Heronamide C, including its susceptibility to [6π+6π] cycloaddition and epoxidation, complicates detailed biological studies.[2] To overcome these challenges, this compound was designed and synthesized.[2] This analog lacks the C16-C17 double bond, which is involved in the degradation pathways of Heronamide C, while aiming to retain a similar three-dimensional conformation and biological activity profile.[2] This guide details the synthetic route and the analytical methods used to confirm the structure of this important molecular probe.

Synthetic Strategy and Confirmation of Structure

The structure of this compound was confirmed through a multi-step total synthesis. The synthetic strategy provides the most definitive evidence for its atomic connectivity and stereochemistry. The synthesis was designed to be highly modular, allowing for the potential creation of other analogs for structure-activity relationship (SAR) studies.[2][3]

The overall synthetic workflow is depicted below:

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The synthesis of this compound was accomplished through a convergent approach, involving the preparation of two key fragments followed by their coupling and subsequent macrolactamization.[2]

Synthesis of C14-C27 Fragment (10): A key step in the synthesis of the C14-C27 fragment involved a highly regio- and chemoselective borylcupration/protonation of a dienyne in the presence of a conjugated diene moiety, which yielded the desired triene.[2] This was followed by iodination, Teoc deprotection, and Fmoc protection to afford the C14-C27 unit.[2]

Stille Coupling and Macrolactamization: The C14-C27 fragment (10) was coupled with the C1-C13 fragment (9) using Stille coupling conditions.[2] Subsequent simultaneous deprotection of the Fm and Fmoc groups, followed by macrolactamization and TES deprotection, yielded this compound.[2]

Synthesis of ent-Heronamide C: For comparative biological studies, the enantiomer of Heronamide C (ent-Heronamide C) was also synthesized. This was achieved by coupling the C1-C13 fragment ent-9 with the C14-C27 fragment 12 via Stille coupling.[2] The resulting product was then treated with DBU and HATU for macrolactamization, followed by deprotection of the TES groups with TBAF to yield ent-Heronamide C.[2]

Spectroscopic Data and Structural Confirmation

The definitive structure of the synthesized this compound was confirmed by a combination of spectroscopic techniques. While the provided search results do not contain the full spectroscopic data for this compound, they do reference the data for the related compound ent-Heronamide C, which would have been compared to the natural product's data to confirm its structure.

Table 1: Spectroscopic Data for Key Compounds

| Compound | Technique | Key Observations | Reference |

| ent-Heronamide C | 13C NMR (150 MHz, pyridine-d5) | δ 162.1, 142.9, 140.7, 138.8, 137.2, 134.5, 132.5, 131.7, 131.1, 130.9, 130.6, 130.5, 130.4, 130.3, 129.1, 128.3, 125.3, 124.1, 74.6, 71.3, 49.7, 41.0, 38.4, 34.3, 29.4, 22.1, 13.2, 12.0, 6.6, 6.5, 4.73, 4.68 | [3] |

| ent-Heronamide C | HRMS (ESI) | calcd for C41H68O3NSi2 [M+H]+ 678.4732 found 678.4719 (for the TES-protected precursor) | [3] |

| This compound | Raman Spectroscopy | Showed a characteristic signal at ~1600 cm-1, indicating its potential for Raman imaging experiments. | [2] |

| This compound & ent-Heronamide C | Circular Dichroism (CD) | This compound exhibited a positive Cotton effect, similar to 8-deoxyheronamide C. ent-Heronamide C displayed a nearly symmetrical negative Cotton effect. | [2] |

Biological Activity and Conformational Analysis

The primary motivation for the synthesis of this compound was to create a more stable probe for studying the biological activity of Heronamide C. Biological testing revealed the critical importance of the C16-C17 double bond for the antifungal activity of Heronamide C.[2][3] Furthermore, the differential activity between Heronamide C and its enantiomer suggests chiral recognition by cellular components.[2][3]

Molecular mechanics calculations indicated that the macrocycle conformation of this compound is very similar to that of Heronamide C.[2] This conformational similarity was a key design principle to ensure that the synthetic analog would mimic the natural product's interactions with its biological target.

The proposed interaction of Heronamide C and its analogs with the cell membrane is illustrated below.

Figure 2: Proposed mechanism of action of Heronamide C analogs.

Conclusion

The structure of this compound was unequivocally established through its total synthesis. This synthetic analog has proven to be a valuable tool in probing the biological activity of the Heronamide class of natural products. The detailed synthetic protocols and spectroscopic analyses not only confirm the structure of this molecule but also provide a framework for the design and synthesis of future molecular probes to further elucidate the intricate interactions between natural products and their cellular targets. The findings underscore the importance of the C16-C17 double bond in Heronamide C for its potent antifungal activity.

References

Probing the Antifungal Mechanism of Heronamide C: A Technical Guide to the Design and Synthesis of 16,17-Dihydroheronamide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronamide C is a potent antifungal agent whose mechanism of action is of significant interest to the scientific community. To elucidate its biological activity, 16,17-Dihydroheronamide C was designed and synthesized as a molecular probe. This technical guide provides a comprehensive overview of the discovery (design), total synthesis, and biological evaluation of this compound. The synthesis is characterized by a highly modular strategy, involving the preparation of two key fragments followed by their coupling and macrolactamization. This document details the synthetic pathways, presents key quantitative data in a structured format, and illustrates the experimental workflow and the proposed mechanism of action through detailed diagrams. The findings underscore the critical role of the C16-C17 double bond in the antifungal activity of Heronamide C, as its saturation in this compound leads to a complete loss of function.

Introduction: The Rationale Behind a Synthetic Probe

Heronamide C, a 20-membered polyene macrolactam, has demonstrated significant antifungal properties.[1] Early studies suggested that its mode of action involves interaction with the fungal cell membrane, specifically with lipids containing saturated hydrocarbon chains, leading to a disruption of membrane microdomains.[2] However, the precise molecular interactions and the role of its reactive polyene structure remained to be fully understood.

This compound was strategically designed as a molecular probe to investigate the importance of the C16-C17 double bond within the polyene chain of Heronamide C.[3][4] It was hypothesized that this specific double bond could be crucial for the biological activity, potentially by influencing the molecule's conformation or by participating in chemical reactions within the cell membrane. By synthesizing a version of the molecule where this bond is saturated, researchers could directly test its significance.

A Modular Approach to Total Synthesis

The total synthesis of this compound was achieved through a convergent and highly modular strategy.[3] This approach involves the independent synthesis of two complex fragments, a C1-C13 fragment and a C14-C27 fragment, which are then coupled together, followed by macrolactamization to form the final 20-membered ring.

Synthesis of the C1-C13 Fragment

The synthesis of the C1-C13 fragment (9) commences from L-ribose, a readily available chiral starting material.[3] The synthetic route establishes the required stereocenters and incorporates the functional groups necessary for the subsequent coupling reaction.

Synthesis of the C14-C27 Fragment

The C14-C27 fragment (10) is constructed starting from a chiral enyneamine (11).[3] A key step in this synthesis is a highly regioselective borylcupuration/protonation sequence. The synthesis of this fragment for this compound involves the formation of a triene, which is then iodinated and protected to prepare it for the coupling reaction.[3]

Fragment Coupling and Macrolactamization

The culmination of the synthesis involves a Stille coupling reaction between the C1-C13 vinyl-iodide fragment and the C14-C27 stannane fragment.[3] Following the successful coupling of the two fragments, a series of deprotection steps are carried out, leading to a linear precursor that is then subjected to macrolactamization to furnish the 20-membered macrocycle of this compound.[3]

Experimental Data

The following tables summarize the key quantitative data from the synthesis and biological evaluation of this compound.

| Table 1: Key Reaction Yields in the Synthesis of this compound | |

| Reaction Step | Yield (%) |

| Synthesis of triene (25) from dienyne (24) | 86 |

| Iodination, Teoc deprotection, and Fmoc protection of triene to yield C14-C27 unit (10) | 35 (over 3 steps) |

| Stille coupling, deprotection, macrolactamization, and TES deprotection | 18 (over 4 steps) |

| Table 2: Antifungal Activity of Heronamide Analogs | |

| Compound | Antifungal Activity (Growth Inhibition) |

| Heronamide C | Active |

| This compound | Inactive |

Experimental Workflow and Synthetic Strategy

The following diagrams illustrate the logical flow of the synthesis and the proposed mechanism of action.

References

An In-depth Technical Guide to 16,17-Dihydroheronamide C: A Heronamide C Analog for Elucidating Antifungal Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronamide C, a polyketide macrolactam, has demonstrated significant antifungal properties, primarily through its interaction with and disruption of fungal cell membranes. To further investigate its precise mechanism of action, the stabilized analog, 16,17-Dihydroheronamide C, was designed and synthesized. This strategic modification, the saturation of the C16-C17 double bond, eliminates the potential for certain photochemical reactions and metabolic epoxidation, thereby creating a more stable molecular probe. This technical guide provides a comprehensive overview of this compound, including a comparative analysis of its antifungal activity against Heronamide C, detailed synthetic protocols, and an exploration of the proposed mechanism of action of the parent compound.

Introduction: The Rationale for a Stabilized Heronamide C Analog

Heronamide C is a 20-membered polyene macrolactam originally isolated from a marine-derived Streptomyces sp.[1] It exhibits notable antifungal activity and a unique, reversible effect on mammalian cell morphology.[1][2] The biological activity of Heronamide C is intrinsically linked to its ability to interact with the saturated hydrocarbon chains of lipids within the cell membrane, leading to membrane perturbation.[3] However, the polyene structure of Heronamide C, particularly the C16-C17 double bond, makes it susceptible to degradation and photochemical reactions, such as [6π+6π] cycloaddition.[3] This inherent instability complicates the detailed study of its mode of action.

To address this, this compound was designed as a stabilized analog. The selective saturation of the C16-C17 olefin prevents the aforementioned cycloaddition and potential epoxidation, which is the initial step in the formation of the inactive Heronamide A.[3] Molecular mechanics calculations and molecular dynamics simulations have shown that the conformation of the macrocycle in this compound is very similar to that of Heronamide C, and it behaves similarly within a lipid bilayer.[3] This makes it an ideal negative control and probe for dissecting the specific contributions of the C16-C17 double bond to the biological activity of Heronamide C.

Comparative Antifungal Activity

The saturation of the C16-C17 double bond in this compound has a profound impact on its antifungal efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other relevant Heronamide C analogs against the fission yeast Schizosaccharomyces pombe.

| Compound | Target Organism | MIC (μM) |

| Heronamide C | Schizosaccharomyces pombe | 0.125 |

| 8-deoxyheronamide C | Schizosaccharomyces pombe | 5.9 |

| This compound | Schizosaccharomyces pombe | >50 |

| ent-Heronamide C | Schizosaccharomyces pombe | 2.0 |

Data sourced from Kanoh et al., 2021.

The data clearly demonstrates that the antifungal activity of this compound is significantly attenuated, with an MIC value greater than 50 μM against S. pombe. This is in stark contrast to Heronamide C, which exhibits potent activity with an MIC of 0.125 μM. This finding underscores the critical importance of the C16-C17 double bond for the potent antifungal effect of Heronamide C.[4]

Proposed Mechanism of Action of Heronamide C

The primary target of Heronamide C is the fungal cell membrane. Its mechanism of action is thought to involve the following steps:

-

Membrane Intercalation: Heronamide C inserts into the lipid bilayer of the fungal cell membrane.

-

Interaction with Saturated Lipids: It specifically interacts with phospholipids that possess saturated hydrocarbon chains.[3]

-

Membrane Perturbation: This interaction disrupts the normal structure and fluidity of the cell membrane.

-

Downstream Effects: The compromised membrane integrity leads to a cascade of events, including altered cell morphology and ultimately, inhibition of cell growth.[3]

The saturation of the C16-C17 double bond in this compound likely hinders a key aspect of this interaction, leading to its dramatically reduced antifungal activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that utilizes a modular strategy.[3][5] A key step involves the Stille coupling of a C1-C13 fragment with a C14-C27 fragment.[5]

Detailed Experimental Protocol for Synthesis

The synthesis of this compound was carried out as described by Kanoh et al. (2021).[3][5] The key steps are summarized below:

-

Preparation of Fragments: The C1-C13 fragment is synthesized from L-ribose, and the C14-C27 fragment is prepared from a chiral enyneamine.

-

Stille Coupling: The C1-C13 fragment (vinyl stannane) and the C14-C27 fragment (vinyl iodide) are coupled using a palladium catalyst.

-

Deprotection and Macrolactamization: The protecting groups (Fm and Fmoc) are removed simultaneously, followed by macrolactamization to form the 20-membered ring.

-

Final Deprotection: The remaining triethylsilyl (TES) protecting groups are removed to yield the final product, this compound.

For complete, step-by-step synthetic procedures, please refer to the supporting information of Kanoh et al., J. Org. Chem. 2021, 86 (23), 16249–16258.

Experimental Protocols: Antifungal Susceptibility Testing

The antifungal activity of this compound and its analogs was determined using a broth microdilution method.

Broth Microdilution Assay Protocol

-

Inoculum Preparation: A suspension of the fungal test organism (e.g., Schizosaccharomyces pombe) is prepared and adjusted to a standardized concentration.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., YES medium for S. pombe).

-

Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 27°C for S. pombe) for a specified period (e.g., 48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to a drug-free control.

Conclusion

This compound serves as an invaluable tool for probing the intricate mechanism of action of Heronamide C. The dramatic reduction in its antifungal activity upon saturation of the C16-C17 double bond unequivocally highlights the critical role of this specific structural feature in the potent membrane-disrupting effects of the parent compound. The use of this stabilized analog in further biophysical and cell-based assays will continue to shed light on the precise molecular interactions that govern the antifungal properties of the heronamide class of natural products, paving the way for the rational design of novel antifungal agents.

References

The Critical Role of the C16-C17 Double Bond in the Antifungal Activity of Heronamide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronamide C, a polyketide macrolactam, has demonstrated significant antifungal properties, primarily through its interaction with and disruption of the fungal cell membrane. Structure-activity relationship studies have pinpointed the C16-C17 double bond as a critical structural feature for its biological activity. This technical guide provides an in-depth analysis of the role of this specific double bond, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action and related cellular pathways. The saturation of the C16-C17 double bond, as seen in the analog 16,17-dihydroheronamide C, leads to a dramatic reduction in antifungal potency, underscoring its importance for the compound's therapeutic potential.

Introduction

Heronamide C is a 20-membered polyene macrolactam produced by marine-derived Streptomyces species.[1] Its mode of action is attributed to its ability to interact with the lipid bilayer of fungal cell membranes, leading to altered membrane structure and function.[2] Specifically, heronamides are thought to target and perturb membrane microdomains, often referred to as lipid rafts, which are rich in ergosterol and sphingolipids in fungi.[2][3] This interaction is believed to cause changes in cell morphology and ultimately inhibit fungal growth.[4]

To elucidate the specific structural requirements for this activity, researchers have synthesized and evaluated various analogs of Heronamide C. Among the most informative of these is this compound, an analog in which the C16-C17 double bond has been saturated.[4] Comparative studies between Heronamide C and this dihydro-derivative have provided conclusive evidence for the indispensable role of this double bond in the molecule's antifungal efficacy.

Quantitative Analysis of Antifungal Activity

| Compound | Fission Yeast Strain | Activity Metric | Value | Reference |

| 8-deoxyheronamide C | erg2Δ | MIC | 5.9 µM | [4] |

| This compound | erg2Δ | MIC | >46 µM | [4] |

| ent-Heronamide C | Wild-type | IC50 | 0.26 µM | [4] |

| Heronamide C (natural) | Wild-type | IC50 | 0.026 µM | [4] |

MIC: Minimum Inhibitory Concentration. IC50: Half-maximal Inhibitory Concentration. The data for the dihydro analog in the erg2Δ mutant highlights a greater than 7.8-fold decrease in potency.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis of this compound and the subsequent antifungal susceptibility testing.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key fragments, followed by their coupling and subsequent macrolactamization. A representative workflow is outlined below.

A detailed protocol involves the Stille coupling of the C1-C13 and C14-C27 fragments, followed by deprotection of the Fm and Fmoc groups, macrolactamization, and a final TES deprotection to yield the target compound.[4]

Antifungal Susceptibility Testing: Broth Microdilution Method

Antifungal activity is quantified using a modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 16,17-Dihydrorifamycin S | 51874-02-3 | Benchchem [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 16,17-Dihydroheronamide C

An In-Depth Technical Guide to the Physicochemical Properties of 16,17-Dihydroheronamide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically derived polyene macrolactam designed as a molecular probe to elucidate the mode of action of its natural counterpart, heronamide C.[1][2] Possessing antifungal activity, this compound serves as a valuable tool in the study of membrane-active agents.[1] This technical guide provides a comprehensive overview of the known , details established experimental protocols for the determination of key physicochemical parameters, and presents visualizations of its design rationale and synthetic workflow.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C29H41NO3 | [1] |

| Molecular Weight | 451.64 g/mol | [1] |

| CAS Number | 2698333-36-5 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is limited, the following are detailed methodologies for determining key physicochemical properties of novel organic compounds.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample is compacted by tapping the tube.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is utilized.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a liquid (completion of melting) are recorded. This range constitutes the melting point.

-

-

Purity Assessment: A narrow melting range (0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) should be chosen for the analysis.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Solubility is typically reported in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its behavior in physiological environments.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) to ensure solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the compound has been neutralized.

Mandatory Visualizations

Design Rationale of this compound

This compound was strategically designed as a molecular probe to investigate the biological activity of heronamide C. The key modification, the saturation of the C16-C17 double bond, was introduced to prevent the photochemical and thermal degradation pathways observed in the parent compound, thereby providing a more stable tool for mode-of-action studies.

Synthetic Workflow of this compound

The synthesis of this compound is achieved through a modular strategy, involving the coupling of key fragments followed by macrolactamization.

References

An In-depth Technical Guide to 16,17-Dihydroheronamide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,17-Dihydroheronamide C, a synthetic analogue of the natural product heronamide C. It is designed as a crucial probe for elucidating the mechanism of action of heronamide C, a polyene macrolactam with notable antifungal properties. This document details its chemical identity, synthesis, and biological activity, with a focus on its role in understanding the structure-activity relationship of the heronamide class of compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific workflows and hypothetical signaling pathways.

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2698333-36-5[1] |

| Molecular Formula | C27H41NO4 |

| Molecular Weight | 443.62 g/mol |

| Class | Polyene Macrolactam |

Introduction

Heronamides are a family of 20-membered polyene macrolactams isolated from Streptomyces species.[2] Heronamide C, a prominent member of this family, exhibits interesting biological activities, including antifungal properties. To investigate the mode of action of heronamide C, this compound was designed and synthesized as a molecular probe.[3][4][5][6] This analogue lacks the C16-C17 double bond, a key structural feature of the parent compound. The study of this compound has been instrumental in revealing the critical importance of this specific double bond for the biological activity of heronamide C.[4][5]

Synthesis

The synthesis of this compound is achieved through a highly modular strategy, which allows for the efficient construction of the complex macrolactam core.[3] The general approach involves the synthesis of two key fragments, a C1-C13 fragment and a C14-C27 fragment, which are then coupled and cyclized.

Experimental Protocol: Total Synthesis of this compound

The following protocol is a detailed methodology for the total synthesis of this compound, based on the published modular strategy.[5]

Step 1: Synthesis of the C1-C13 and C14-C27 Fragments

-

The C1-C13 and C14-C27 fragments are synthesized from commercially available starting materials using a series of stereoselective reactions. The detailed multi-step synthesis of these fragments is described in the preceding literature.[3]

Step 2: Stille Coupling of the Fragments

-

To a solution of the C1-C13 vinyl iodide fragment (1.0 eq) and the C14-C27 stannane fragment (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) is added Pd(PPh3)4 (0.1 eq) and CuI (0.2 eq).

-

The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.

-

The reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes.

-

The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the coupled linear precursor.

Step 3: Macrolactamization

-

The protecting groups on the linear precursor are removed under standard conditions to liberate the amino and carboxylic acid functionalities.

-

To a solution of the deprotected linear precursor in a mixture of dichloromethane (DCM) and DMF (10:1) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the protected macrolactam.

Step 4: Final Deprotection

-

The final protecting groups are removed to yield this compound. For example, if silyl ethers are present, they can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

References

A Technical Guide to Heronamide C and Its Derivatives: From Natural Source to Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Heronamide C, a bioactive polyketide macrolactam, and its derivatives. It covers the natural source, detailed isolation protocols, quantitative biological activity, and the proposed mechanism of action, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Executive Summary

Heronamide C is a 20-membered polyene macrolactam first isolated from a marine-derived actinomycete, Streptomyces sp.[1][2][3]. This family of natural products has garnered significant interest due to the unique biological activity of Heronamide C, which induces dramatic, reversible changes in mammalian cell morphology without being cytotoxic[1][2][3]. Its mode of action is believed to involve direct interaction with and perturbation of lipid microdomains within the cell membrane[4]. This guide synthesizes the available data on Heronamide C and its analogues, providing detailed experimental procedures, quantitative data, and visual diagrams of its isolation workflow and proposed molecular interactions.

Natural Source and Isolation

Heronamide C, along with its co-metabolites Heronamides A and B, was first discovered in a Streptomyces species isolated from a shallow water sediment sample collected off Heron Island, Australia[1][2][3]. Since the initial discovery, other derivatives such as Heronamides D-F have been isolated from deep-sea-derived Streptomyces sp.[5].

Isolation Yields of Heronamides A-C

The isolation of Heronamides from the crude extract of the fermented Streptomyces sp. culture yields varying amounts of each derivative. The following table summarizes the reported yields from the initial discovery.

| Compound | Molecular Formula | Yield (mg) from 20L Culture |

| Heronamide A | C29H41NO4 | 12 |

| Heronamide B | C29H39NO3 | 1 |

| Heronamide C | C29H39NO3 | 28 |

Data sourced from Raju et al., 2010.

Experimental Protocols

This section details the methodologies for the fermentation of the source organism and the subsequent extraction and purification of Heronamide C.

Fermentation and Extraction of Streptomyces sp.

-

Culture Conditions : The Streptomyces sp. (isolated from a shallow water sediment sample off Heron Island, Australia) is cultured in a liquid medium (20 L) composed of glucose (10 g/L), peptone (5 g/L), yeast extract (5 g/L), and CaCO3 (1 g/L) in artificial seawater. The culture is incubated at 27°C for 10 days with shaking.

-

Extraction : After the incubation period, the culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is extracted with ethyl acetate (EtOAc), and the mycelia are extracted with methanol (MeOH). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification of Heronamide C

The crude extract is subjected to a series of chromatographic steps to isolate the individual heronamides.

-

Solvent Partitioning : The crude extract is partitioned between n-butanol and water. The n-butanol layer, containing the compounds of interest, is concentrated.

-

Size-Exclusion Chromatography : The butanol-soluble fraction is then passed through a Sephadex LH-20 column using methanol as the eluent to remove high molecular weight contaminants.

-

High-Performance Liquid Chromatography (HPLC) : The resulting fraction is subjected to reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution of acetonitrile in water. This step allows for the separation of Heronamides A, B, and C.

The following diagram illustrates the general workflow for the isolation and purification of Heronamide C.

Caption: Workflow for Heronamide C Isolation.

Biological Activity and Derivatives

Heronamide C exhibits a notable biological profile, characterized by its ability to induce morphological changes in mammalian cells without causing cell death[1][2][3]. This has led to investigations into its mechanism of action and the synthesis of derivatives to probe structure-activity relationships.

Quantitative Biological Activity Data

While Heronamide C is reported to be non-cytotoxic to mammalian cells, its derivatives and related compounds have been tested for antifungal activity, particularly against the fission yeast Schizosaccharomyces pombe.

| Compound | Organism/Cell Line | Assay | IC50 (µM) |

| 8-deoxyheronamide C | S. pombe (wild-type) | Growth Inhibition | 0.13 |

| ent-Heronamide C | S. pombe (wild-type) | Growth Inhibition | 0.26 |

| 16,17-dihydroheronamide C | S. pombe (wild-type) | Growth Inhibition | >10 |

Data for 8-deoxyheronamide C and ent-Heronamide C sourced from a 2021 study on synthetic derivatives.

Mechanism of Action and Signaling

The unique biological effects of Heronamide C are not attributed to a classical signaling pathway involving protein kinases or transcription factors. Instead, its activity is linked to direct interactions with the cellular membrane.

Interaction with Lipid Membranes

Studies have shown that heronamides, including Heronamide C, physically interact with saturated hydrocarbon chains within the lipid bilayer of cell membranes[4]. This interaction is thought to disrupt the local structure and organization of membrane microdomains, also known as lipid rafts.

The following diagram illustrates the proposed mechanism of action of Heronamide C at the cell membrane.

Caption: Proposed Mechanism of Action of Heronamide C.Proposed Biosynthetic Pathway

The biosynthesis of the heronamides is proposed to proceed through a polyketide pathway, culminating in a series of unique cyclization reactions. Heronamide C is considered a key intermediate that can be converted to Heronamides A and B through non-enzymatic transformations.

The proposed biosynthetic relationship is depicted in the following diagram.

Caption: Biosynthetic Relationship of Heronamides A-C.

Conclusion

Heronamide C and its derivatives represent a fascinating class of marine natural products with a unique mode of action. Their ability to modulate cell morphology by physically interacting with the cell membrane offers a novel paradigm for cell biology research and a potential starting point for the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising family of compounds.

References

- 1. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 3. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heronamides G–L, polyene macrolactams from Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heronamides D-F, polyketide macrolactams from the deep-sea-derived Streptomyces sp. SCSIO 03032 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Heronamide Biosynthetic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronamides are a family of polyketide macrolactams isolated from marine-derived Streptomyces species.[1] These natural products have garnered significant interest due to their unique chemical structures and promising biological activities. This guide provides a comprehensive overview of the biosynthetic pathway of Heronamides, integrating genomic data, biosynthetic predictions, and functional characterization of key enzymatic steps.

I. The Heronamide Biosynthetic Gene Cluster

The biosynthetic machinery for Heronamide production is encoded within a dedicated biosynthetic gene cluster (BGC). The Heronamide A BGC from Streptomyces sp. SCSIO 03032 has been cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001349.[2] This cluster spans approximately 84.6 kb and is predicted to be a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[2] While the quality of this specific MIBiG entry is noted as "questionable" and its completeness is "unknown," it provides a foundational blueprint for understanding Heronamide biosynthesis.[2]

Table 1: Predicted Genes and Functions in the Heronamide A Biosynthetic Gene Cluster (BGC0001349)

| Gene (Locus Tag) | Predicted Function/Homology |

| AKD43748.1 | Type I Polyketide Synthase |

| AKD43749.1 | Type I Polyketide Synthase |

| AKD43750.1 | Type I Polyketide Synthase |

| AKD43751.1 | Acyl-CoA dehydrogenase |

| AKD43752.1 | Enoyl-CoA hydratase/isomerase |

| AKD43753.1 | Hypothetical protein |

| AKD43754.1 | 3-oxoacyl-[acyl-carrier-protein] synthase |

| AKD43755.1 | Long-chain-fatty-acid--CoA ligase |

| AKD43756.1 | Non-ribosomal peptide synthetase |

| AKD43757.1 | ABC transporter ATP-binding protein |

| AKD43758.1 | ABC transporter permease |

| AKD43759.1 | Transcriptional regulator |

| AKD43760.1 | Acyl-CoA synthetase |

| AKD43761.1 | Hypothetical protein |

| AKD43762.1 | Cytochrome P450 |

| AKD43763.1 | Hypothetical protein |

| AKD43764.1 | Hypothetical protein |

| AKD43765.1 | Hypothetical protein |

| AKD43766.1 | Thioesterase |

| AKD43767.1 | Acyl carrier protein |

| AKD43768.1 | Hypothetical protein |

| AKD43769.1 | Hypothetical protein |

| AKD43770.1 | Methyltransferase |

| AKD43771.1 | Oxidoreductase |

Source: MIBiG BGC0001349[2]

II. The Core Biosynthetic Assembly Line: A Hybrid PKS-NRPS System

The biosynthesis of the Heronamide backbone is orchestrated by a modular Type I Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). This assembly-line mechanism involves the sequential condensation of acyl-CoA extender units and an amino acid to form the polyketide chain, which is ultimately cyclized to form the characteristic macrolactam ring.

A. Polyketide Chain Elongation

Based on the gene annotations, a series of Type I PKS modules are responsible for the construction of the polyketide backbone. Each module minimally contains a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. Additional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) within a module determine the reduction state of the growing polyketide chain. The specific substrates for the AT domains dictate the incorporation of either malonyl-CoA or methylmalonyl-CoA, leading to the characteristic methylation patterns observed in the Heronamides.

B. Non-Ribosomal Peptide Incorporation and Cyclization

A key feature of the Heronamide BGC is the presence of an NRPS gene (AKD43756.1).[2] This enzyme is responsible for the activation and incorporation of an amino acid, which ultimately forms the lactam ring of the final product. The NRPS module typically consists of an Adenylation (A) domain for substrate selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain to carry the activated amino acid, and a Condensation (C) domain to catalyze peptide bond formation. The final release and cyclization of the polyketide-amino acid chain is likely facilitated by a terminal Thioesterase (TE) domain (AKD43766.1).[2]

Caption: Hypothetical workflow of the PKS-NRPS assembly line for Heronamide biosynthesis.

III. Post-PKS/NRPS Tailoring Modifications

Following the assembly of the macrolactam core, a series of tailoring enzymes modify the structure to generate the diverse family of Heronamides. These modifications include hydroxylations, methylations, and complex cyclizations.

A. Hydroxylation

Functional characterization of the biosynthetic pathway of Heronamide F has identified a key tailoring hydroxylase. The study by Zhu et al. (2015) provides experimental evidence for the role of a specific hydroxylase in the post-PKS modification of the Heronamide scaffold. This enzymatic step is crucial for the subsequent chemical transformations that lead to the final, biologically active compounds.

B. Proposed Cycloaddition Reactions

A plausible biosynthetic pathway for Heronamides A-C involves a key carbocyclic ring transformation proposed to proceed via a synchronized tandem electrocyclization.[1] This hypothesis suggests that the polyene macrolactam precursor undergoes a series of pericyclic reactions to form the intricate fused ring systems characteristic of these molecules. Further enzymatic or spontaneous reactions, such as epoxidation followed by SN2-mediated ring formation, are also proposed to contribute to the structural diversity of the Heronamide family.

References

Methodological & Application

Synthesis Protocol for 16,17-Dihydroheronamide C: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 16,17-Dihydroheronamide C, an analog of the natural product Heronamide C. Heronamides are a family of macrolactams that have garnered significant interest due to their unique biological activities, including potent antifungal properties.[1] this compound was designed as a molecular probe to investigate the mode of action of Heronamide C.[2][3][4][5] The synthesis is based on a highly modular strategy, allowing for the convergent assembly of complex fragments.[2][3][5] This protocol outlines the key reaction steps, reagents, and conditions required to successfully synthesize this compound, providing a valuable resource for researchers in medicinal chemistry and natural product synthesis.

Introduction

Heronamides are a class of 20-membered polyene macrolactams isolated from marine-derived Streptomyces species.[6][7] Heronamide C, in particular, has demonstrated interesting biological activity, including a non-cytotoxic, reversible effect on mammalian cell morphology and potent antifungal activity.[6] Understanding the structure-activity relationship and the molecular targets of these compounds is crucial for their development as potential therapeutic agents.

To aid in these investigations, synthetic analogs such as this compound have been designed and synthesized.[2][3][4][5] The saturation of the C16-C17 double bond in this analog helps to elucidate the role of the polyene chain in the biological activity of the parent compound.[2][3][5] The synthesis of this compound is achieved through a convergent strategy, which involves the preparation of two key fragments, a C1-C13 unit and a C14-C27 unit, followed by their coupling and subsequent macrolactamization.[3]

Synthesis Workflow

The overall synthetic strategy for this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The synthesis of this compound can be divided into three main stages: the synthesis of the C1-C13 fragment, the synthesis of the C14-C27 fragment, and the final assembly through fragment coupling and macrolactamization.

Synthesis of the C14-C27 Fragment (10)

A key step in the synthesis of the C14-C27 fragment is a regio- and chemoselective borylcupration/protonation of a dienyne to produce a triene.[3]

1. Borylcupration/Protonation of Dienyne:

-

The reaction proceeds to produce the corresponding triene in high yield (86%).[3] This step is crucial for establishing the correct stereochemistry and functionality of the fragment.

2. Iodination, Deprotection, and Protection:

-

The resulting triene undergoes iodination.

-

This is followed by the deprotection of the Teoc (2,2,2-trichloroethoxycarbonyl) group and subsequent protection with an Fmoc (fluorenylmethyloxycarbonyl) group.[3]

-

This three-step sequence yields the C14-C27 fragment (10) with a reported yield of 35%.[3]

Final Assembly: Stille Coupling, Deprotection, Macrolactamization, and Deprotection

The final steps involve the coupling of the two fragments and the formation of the macrolactam ring.

1. Stille Coupling:

-

The C1-C13 fragment (9) and the C14-C27 fragment (10) are coupled using Stille coupling conditions.[3]

2. Deprotection and Macrolactamization:

-

The coupled product undergoes simultaneous deprotection of the Fm (fluorenylmethyl) and Fmoc groups.

-

The resulting amino acid is then subjected to macrolactamization to form the 20-membered ring.

3. TES Deprotection:

-

The final step is the deprotection of the TES (triethylsilyl) ethers to yield this compound (8).[3]

-

This four-step final assembly sequence is reported to have an overall yield of 18%.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic sequences.

| Step | Product | Yield (%) |

| Borylcupration/Protonation | Triene Intermediate (25) | 86 |

| Iodination, Teoc deprotection, Fmoc protection | C14-C27 Fragment (10) | 35 (3 steps) |

| Stille coupling, Deprotection, Macrolactamization, TES deprotection | This compound (8) | 18 (4 steps) |

Conclusion

This application note provides a concise overview and protocol for the synthesis of this compound. The modular and convergent synthetic strategy allows for the efficient construction of this complex macrolactam. The procedures and data presented here are intended to serve as a valuable resource for researchers engaged in the synthesis of heronamide analogs and the study of their biological functions. The development of this synthetic route has been instrumental in confirming the proposed structures of heronamides and has provided access to valuable molecular probes for biological studies.[1][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Application Notes and Protocols: 16,17-Dihydroheronamide C in Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 16,17-Dihydroheronamide C in structure-activity relationship (SAR) studies, particularly focusing on its role as a negative control to elucidate the mechanism of action of its parent compound, Heronamide C. Detailed protocols for relevant biological assays are also provided.

Introduction

Heronamide C is a polyene macrolactam with notable antifungal and cytotoxic activities. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. Structure-activity relationship (SAR) studies are a cornerstone of this process, and the synthesis of analogs is a key strategy. This compound, a synthetic analog of Heronamide C, was specifically designed as a molecular probe to investigate the importance of the C16-C17 double bond in the biological activity of the natural product.[1] This document outlines the application of this compound in SAR studies and provides protocols for its evaluation.

Structure-Activity Relationship Insights

The central hypothesis in the design of this compound was that the C16-C17 double bond is critical for the biological activity of Heronamide C.[1] Saturation of this bond to yield this compound resulted in a compound that is devoid of the antifungal and cytotoxic effects observed with the parent compound. This finding strongly supports the hypothesis and highlights the crucial role of this specific structural feature.

Molecular dynamics simulations have suggested that both Heronamide C and this compound behave similarly within a lipid bilayer, indicating that the loss of activity is not due to a gross alteration of its membrane insertion properties.[1] Instead, the C16-C17 double bond is likely directly involved in the molecular interactions that lead to its biological effects.

In contrast, the enantiomer of Heronamide C, ent-Heronamide C, retains significant biological activity, although it is less potent than the natural enantiomer.[1] This suggests that while chiral recognition by cellular components is a factor in its potency, the overall mechanism of action is not strictly dependent on the natural stereochemistry.

Data Presentation

The following table summarizes the antifungal activity of this compound in comparison to related compounds against the fission yeast Schizosaccharomyces pombe.

| Compound | Target Organism | IC50 (µM) | Reference |

| This compound | Schizosaccharomyces pombe (wild-type) | >50 | [1] |

| Heronamide C | Schizosaccharomyces pombe (wild-type) | ~0.05 | [1] |

| ent-Heronamide C | Schizosaccharomyces pombe (wild-type) | 0.26 | [1] |

| ent-Heronamide C | Schizosaccharomyces pombe (erg2Δ mutant) | 0.44 | [1] |

| ent-Heronamide C | Schizosaccharomyces pombe (erg31Δerg32Δ double mutant) | 0.38 | [1] |

| 8-deoxyheronamide C | Schizosaccharomyces pombe (wild-type) | ~1.0 | [1] |

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing in Schizosaccharomyces pombe

This protocol is adapted from standard methodologies for antifungal susceptibility testing in yeast and is suitable for comparing the activity of Heronamide C and its analogs.

1. Materials:

-

Schizosaccharomyces pombe strain (e.g., wild-type 972h-)

-

Yeast Extract with Supplements (YES) medium

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Test compounds (Heronamide C, this compound, etc.) dissolved in DMSO

-

Positive control (e.g., Amphotericin B)

-

Negative control (DMSO vehicle)

2. Procedure:

-

Inoculum Preparation:

-

Culture S. pombe in liquid YES medium overnight at 30°C with shaking.

-

Dilute the overnight culture in fresh YES medium to an optical density at 600 nm (OD600) of 0.1.

-

Allow the culture to grow to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the cell density to 2 x 10^4 cells/mL in fresh YES medium.

-

-

Compound Preparation:

-

Prepare a 2-fold serial dilution of the test compounds in YES medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.

-

-

Assay:

-

Add 100 µL of the prepared S. pombe inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compounds.

-

Include wells with cells and DMSO only (negative control) and wells with a known antifungal agent (positive control).

-

Incubate the plates at 30°C for 48-72 hours.

-

-

Data Analysis:

-

Measure the OD600 of each well using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of Heronamide C and its analogs on mammalian cell lines.

1. Materials:

-

Mammalian cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

2. Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include wells with cells and DMSO only (vehicle control).

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration.

-

Visualizations

Proposed Mechanism of Action of Heronamide C

The proposed mechanism of action for Heronamide C involves its interaction with the cell membrane, leading to a disruption of membrane microdomains, such as lipid rafts. This disruption is thought to alter membrane fluidity and protein localization, ultimately leading to downstream signaling events that cause cytotoxicity or fungal cell death. The C16-C17 double bond is essential for this initial membrane interaction.

Caption: Proposed mechanism of Heronamide C action.

Experimental Workflow for SAR Studies

The following workflow outlines the key steps in utilizing this compound for structure-activity relationship studies.

Caption: SAR experimental workflow.

References

Application Notes and Protocols for 16,17-Dihydroheronamide C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 16,17-Dihydroheronamide C in research settings. This document outlines the process for procuring the compound, its chemical properties, and its application as a molecular probe in antifungal studies, based on published research.

Purchasing and Ordering this compound

This compound is available for research purposes from specialized chemical suppliers. It is important to note that this compound is intended for laboratory research use only and not for human consumption.[1][2]

Available Suppliers:

-

MedChemExpress:

-

DC Chemicals:

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 2698333-36-5[2] |

| Molecular Formula | C29H41NO3[2] |

| Molecular Weight | 451.64 g/mol [2] |

| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months.[2] |

Introduction to this compound

This compound was specifically designed as a molecular probe to investigate the mode of action of its parent compound, heronamide C.[1][3] The key structural modification is the saturation of the C16-C17 double bond. This change is significant because the C16-C17 olefin is crucial for the biological activities of heronamide C, including its conversion to heronamides A and B.[4] Molecular mechanics calculations have indicated that the macrocyclic conformation of this compound is very similar to that of heronamide C.[4] This structural similarity, combined with its altered biological activity, makes it an excellent tool for comparative studies to elucidate the specific roles of the C16-C17 double bond in the antifungal mechanism of heronamides.

Key Applications

-

Mode-of-Action Studies: As a probe to understand the antifungal mechanisms of heronamide C.[1][3]

-

Structure-Activity Relationship (SAR) Studies: To determine the importance of the C16-C17 double bond for biological activity.[3]

-

Comparative Biological Assays: For use alongside heronamide C to differentiate cellular responses and identify specific molecular targets.

Experimental Protocols

The following protocols are based on the methodologies described in the design and synthesis of this compound.

4.1. Antifungal Activity Assay

This protocol is designed to evaluate the antifungal activity of this compound against various fungal strains.

Materials:

-

This compound

-

Fungal strains of interest (e.g., Saccharomyces cerevisiae)

-

Appropriate liquid growth medium (e.g., YPD broth)

-

96-well microplates

-

Spectrophotometer (for measuring optical density)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

-

Prepare Fungal Inoculum: Culture the fungal strain in the appropriate liquid medium overnight at the optimal growth temperature. Dilute the culture to a starting optical density (OD600) of 0.05.

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the growth medium in a 96-well plate.

-

Inoculation: Add the diluted fungal inoculum to each well containing the compound dilutions. Include a positive control (no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for 24-48 hours.

-

Data Analysis: Measure the OD600 of each well using a spectrophotometer. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.

4.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to compare the solution-phase conformation of this compound with that of other heronamide analogs.

Materials:

-

This compound

-

8-deoxyheronamide C (for comparison)

-

ent-heronamide C (for comparison)

-

DMSO

-

CD Spectropolarimeter

Procedure:

-

Sample Preparation: Prepare solutions of this compound, 8-deoxyheronamide C, and ent-heronamide C in DMSO at a suitable concentration (e.g., 1 mg/mL).

-

Instrument Setup: Set up the CD spectropolarimeter according to the manufacturer's instructions. Use a quartz cuvette with an appropriate path length.

-

Blank Measurement: Record the CD spectrum of DMSO alone to use as a baseline.

-

Sample Measurement: Record the CD spectra of each of the prepared solutions.

-

Data Analysis: Subtract the baseline spectrum from each of the sample spectra. A positive Cotton effect for this compound, similar to that of 8-deoxyheronamide C, would suggest a similar conformation in solution.[4]

Diagrams and Workflows

5.1. Logical Relationship of Heronamide Analogs for Mode-of-Action Studies

Caption: Logical relationship of heronamide analogs for mode-of-action studies.

5.2. Experimental Workflow for Antifungal Activity Assessment

Caption: Experimental workflow for assessing antifungal activity.

Quantitative Data Summary

The antifungal activity of this compound is significantly reduced compared to heronamide C, highlighting the critical role of the C16-C17 double bond.

| Compound | Antifungal Activity (MIC) |

| Heronamide C | Potent |

| This compound | Significantly Reduced Activity |

| ent-Heronamide C | Inactive |

Note: Specific MIC values will vary depending on the fungal strain and assay conditions.

Conclusion

This compound is a valuable research tool for scientists investigating the mechanisms of antifungal compounds, particularly the heronamide family. Its commercial availability and well-documented synthetic route and biological evaluation provide a solid foundation for its use in mode-of-action and SAR studies. The protocols and data presented here serve as a guide for incorporating this compound into research workflows.

References

Application Notes and Protocols for 16,17-Dihydroheronamide C Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 16,17-Dihydroheronamide C powder in a research laboratory setting. Due to its biological activity and structural similarity to other bioactive marine natural products, it is recommended to handle this compound with care, assuming it to be potentially cytotoxic.

Product Information and Storage

This compound is a synthetic derivative of Heronamide C, designed as a molecular probe for mode-of-action studies.[1][2][3] It exhibits antifungal activity.[2] Proper storage is crucial to maintain its stability and efficacy for research purposes.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Shipping Condition |

| Powder | -20°C | Up to 3 years | Ambient temperature or with blue ice |

| In Solvent | -80°C | Up to 1 year | N/A |

Data sourced from supplier information.[4] It is recommended to refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[2]

Safety Precautions and Personal Protective Equipment (PPE)

Given the potential cytotoxic nature of this compound, all handling procedures should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[5][6]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact. |

| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |

| Eye Protection | Safety glasses with side shields or goggles | Prevents eye exposure to powder or splashes. |

| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a contained space to prevent inhalation. |

Experimental Protocols

Reconstitution of this compound Powder

This protocol outlines the steps for preparing a stock solution from the powder.

Materials:

-

This compound powder

-

Anhydrous solvent (e.g., DMSO, Ethanol)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

-

Perform all handling steps within a chemical fume hood or biological safety cabinet.

-

Carefully open the vial and add the desired volume of solvent to the powder to achieve the target concentration.

-

Cap the vial tightly and vortex gently until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term use.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[5]

Materials:

-

Cytotoxic spill kit

-

Appropriate PPE (see Table 2)

-

Absorbent pads

-

Decontaminating solution (e.g., 70% ethanol)

-

Sealable plastic bags for waste disposal

Procedure:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the area if the spill is large or if there is a risk of aerosolization.

-

Don the appropriate PPE before re-entering the area.

-

Contain the spill using absorbent pads from the spill kit.

-

For a powder spill, gently cover with damp absorbent material to avoid raising dust.

-

For a liquid spill, absorb the liquid with pads.

-

Clean the spill area with a decontaminating solution, working from the outer edge of the spill towards the center.

-

Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealable plastic bag.

-

Dispose of the waste as cytotoxic waste according to your institution's guidelines.

-

Document the spill and the cleanup procedure in the laboratory safety records.[5]

Waste Disposal

All materials that come into contact with this compound, including pipette tips, tubes, and contaminated PPE, should be considered cytotoxic waste.[6]

Procedure:

-

Segregate cytotoxic waste from regular laboratory waste.

-

Use clearly labeled, leak-proof containers for solid and liquid cytotoxic waste.[5]

-

Dispose of cytotoxic waste in accordance with institutional and local regulations for hazardous chemical waste.

Visualizations

Experimental Workflow for Handling this compound

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 化合物 this compound|T62749|TargetMol - ChemicalBook [m.chemicalbook.com]

- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 16,17-Dihydroheronamide C in Membrane Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronamides are a family of polyketide macrolactams, originally isolated from marine-derived Streptomyces species, known for their significant biological activities, including antifungal and cytotoxic effects.[1][2][3] 16,17-Dihydroheronamide C is a synthetic analogue of Heronamide C, designed as a molecular probe to investigate the mode of action of the natural product.[4][5][6] Studies on related heronamides have suggested that their biological effects may stem from interactions with cellular membranes, specifically targeting the saturated hydrocarbon chains of lipids and thereby perturbing membrane structure and function.[7][8][9] This document provides detailed application notes and standardized protocols for investigating the membrane interaction of this compound. While this specific analogue has shown reduced antifungal activity compared to its parent compound, its use as a comparative tool is invaluable for elucidating the structural requirements for membrane interaction and biological effect.[10]

Application Notes

Rationale for Membrane Interaction Studies

The cell membrane is a primary interface for xenobiotics and a crucial regulator of cellular signaling and homeostasis. Understanding how a compound like this compound interacts with the lipid bilayer is fundamental to elucidating its mechanism of action, potential toxicity, and pharmacokinetic properties.[11][12][13] Given that heronamides are known to induce morphological changes in cells and interact with lipid membranes, these studies are critical.[3][7]

Key Research Questions to Address

-

Does this compound directly bind to or insert into lipid bilayers?

-

What is the effect of this compound on membrane fluidity and permeability?

-

Does the compound show preferential interaction with specific lipid compositions (e.g., mimicking mammalian vs. fungal membranes)?

-

How do the membrane interactions of this compound compare to the more biologically active Heronamide C, and what does this reveal about the importance of the C16-C17 double bond?[10][14]

Hypothesized Mechanism of Membrane Interaction

Based on molecular dynamics simulations of related heronamides, it is proposed that these molecules insert into the lipid bilayer, establishing contact with the acyl chains of phospholipids.[7] The saturation of the C16-C17 double bond in this compound may alter the conformational flexibility of the macrolactam ring, potentially affecting the efficiency of its insertion and interaction with the hydrophobic core of the membrane. This could explain its lack of significant growth inhibition against yeast cells.[10]

Data Presentation

Quantitative data from membrane interaction assays should be meticulously recorded and presented to allow for clear interpretation and comparison.

Table 1: Membrane Permeability assessed by Calcein Leakage Assay

| Concentration of this compound (µM) | % Calcein Leakage (Mean ± SD, n=3) |

| 0 (Control) | 2.5 ± 0.8 |

| 1 | 4.1 ± 1.2 |

| 10 | 8.9 ± 2.5 |

| 50 | 15.3 ± 4.1 |

| 100 (Positive Control - Triton X-100) | 100 |

Table 2: Effect on Membrane Fluidity assessed by Laurdan Generalized Polarization (GP)

| Concentration of this compound (µM) | Laurdan GP Value (Mean ± SD, n=3) |

| 0 (Control) | 0.45 ± 0.03 |

| 1 | 0.42 ± 0.04 |

| 10 | 0.38 ± 0.05 |

| 50 | 0.31 ± 0.06 |

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs, which serve as a simple model for the cell membrane.[15]

Materials:

-

Phospholipids (e.g., DOPC, DPPC, or a mixture mimicking a specific cell type)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with polycarbonate membranes (100 nm pore size)

-

Rotary evaporator

-

Nitrogen gas source

Procedure:

-

Dissolve the desired lipids in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

-

Store the LUV suspension at 4°C and use within 3 days.

Protocol 2: Membrane Permeabilization - Calcein Leakage Assay

This assay determines if the compound disrupts the integrity of the lipid bilayer.[15]

Materials:

-

Calcein

-

Sephadex G-50 column

-

LUVs prepared as in Protocol 1

-

This compound stock solution (in DMSO)

-

Triton X-100 (20% solution)

-

Fluorometer

Procedure:

-

During the hydration step of LUV preparation (Protocol 1, step 4), use a solution of 50 mM Calcein in PBS.

-

Separate the calcein-loaded LUVs from unencapsulated calcein by passing the suspension through a Sephadex G-50 column, eluting with PBS.

-

Dilute the LUV suspension in PBS to a final lipid concentration of 50 µM in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Use DMSO as a vehicle control.

-

Incubate for 1 hour at room temperature.

-

Measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm). This is F_sample.

-

Add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and measure the maximum fluorescence (F_max).

-

Calculate the percentage of calcein leakage: % Leakage = (F_sample - F_control) / (F_max - F_control) * 100.

Protocol 3: Membrane Fluidity - Laurdan Generalized Polarization (GP)

This protocol uses the fluorescent probe Laurdan to assess changes in membrane fluidity.

Materials:

-

Laurdan

-

LUVs prepared as in Protocol 1

-

This compound stock solution (in DMSO)

-

Fluorometer with polarizers

Procedure:

-

Incorporate Laurdan into the LUVs during their preparation at a 1:500 molar ratio (Laurdan:Lipid).

-

Dilute the Laurdan-labeled LUVs in PBS to a final lipid concentration of 100 µM.

-

Add varying concentrations of this compound.

-

Incubate for 30 minutes at room temperature.

-

Measure the fluorescence intensity at 440 nm (I_440) and 490 nm (I_490) with an excitation wavelength of 350 nm.

-